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Spectroscopic Characterization of 1-(4-Aminophenyl)-3-(m-tolyl)urea: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-3-(m-tolyl)urea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of the compound **1-(4-aminophenyl)-3-(m-tolyl)urea**. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies and expected spectral features outlined herein serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related diaryl urea derivatives.

Chemical Structure

IUPAC Name: **1-(4-aminophenyl)-3-(m-tolyl)urea** Molecular Formula: C₁₄H₁₅N₃O Molecular Weight: 241.29 g/mol CAS Number: Not available

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(4-aminophenyl)-3-(m-tolyl)urea**. These predictions are derived from spectral data of analogous compounds, including N,N'-bis-(4-aminobenzyl)urea and other substituted diaryl ureas.

Predicted ¹H NMR Data (DMSO-d₆, 300 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.5 - 9.5	br s	2H	-NH-C(O)-NH-
~7.2 - 7.4	m	1H	Ar-H (tolyl)
~7.0 - 7.2	m	2H	Ar-H (tolyl)
~6.8 - 7.0	d	2H	Ar-H (aminophenyl)
~6.5 - 6.7	d	2H	Ar-H (aminophenyl)
~4.8 - 5.2	S	2H	-NH2
~2.3	s	3H	Ar-CH₃

Predicted ¹³C NMR Data (DMSO-d₆, 75 MHz)

Chemical Shift (δ, ppm)	Assignment
~155	C=O (urea)
~148	Ar-C (aminophenyl, C-NH ₂)
~140	Ar-C (tolyl, C-CH₃)
~138	Ar-C (tolyl)
~129	Ar-CH (tolyl)
~128	Ar-CH (aminophenyl)
~122	Ar-CH (tolyl)
~119	Ar-CH (tolyl)
~114	Ar-CH (aminophenyl)
~21	Ar-CH₃

Predicted IR Data (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine and urea)
3100 - 3000	Medium	C-H stretching (aromatic)
~1640	Strong	C=O stretching (urea, Amide I)
~1600, ~1510	Medium-Strong	C=C stretching (aromatic)
~1550	Medium	N-H bending (urea, Amide II)
~1310	Medium	C-N stretching
~830	Strong	C-H bending (para-substituted phenyl)

Predicted Mass Spectrometry Data (Electron Ionization -

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n	n	Ιz	

m/z	Relative Intensity	Assignment
241	High	[M] ⁺ (Molecular Ion)
134	Medium	[H ₂ N-C ₆ H ₄ -N=C=O] ⁺
120	Medium	[H ₂ N-C ₆ H ₄ -NH ₂] ⁺
107	High	[CH ₃ -C ₆ H ₄ -NH ₂] ⁺
91	Medium	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-(4aminophenyl)-3-(m-tolyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).



Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16-32.
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1.5 s.
- Spectral Width: 0 to 200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy



Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

Sample Preparation (KBr Pellet Method):

- Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Direct Insertion Probe Method:

- Load a small amount of the solid sample into a capillary tube.
- Insert the probe into the ion source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample.

Acquisition Parameters (EI):

Ionization Energy: 70 eV.



• Source Temperature: 200-250 °C.

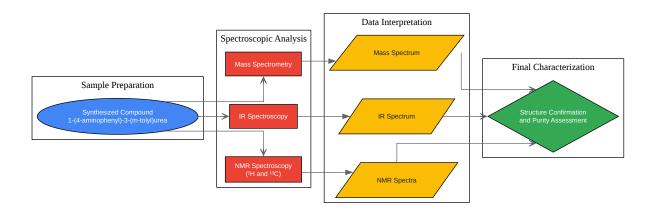
Mass Range: m/z 40-500.

• Scan Speed: 1 scan/s.

Data Analysis: Identify the molecular ion peak ([M]+) and analyze the fragmentation pattern to confirm the structure. The fragmentation will likely involve cleavage of the urea linkage and subsequent rearrangements.

Visualization of Experimental Workflow

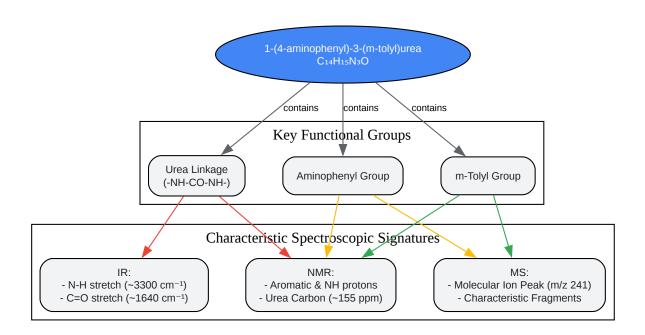
The following diagrams illustrate the general workflows for the spectroscopic characterization of **1-(4-aminophenyl)-3-(m-tolyl)urea**.



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Caption: General workflow for the spectroscopic characterization of a synthesized compound.





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Caption: Relationship between the chemical structure and its expected spectroscopic features.

 To cite this document: BenchChem. [Spectroscopic Characterization of 1-(4-Aminophenyl)-3-(m-tolyl)urea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7806710#1-4-aminophenyl-3-m-tolyl-urea-spectroscopic-characterization-nmr-ir-ms]

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